3-Ethoxypyrazine-2-carboxylic acid molecular weight and formula
3-Ethoxypyrazine-2-carboxylic acid molecular weight and formula
An In-depth Technical Guide to 3-Ethoxypyrazine-2-carboxylic Acid
Introduction: The Pyrazine Scaffold in Modern Drug Discovery
The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone in the design of novel therapeutics. A key example is Pyrazinamide, a first-line anti-tuberculosis drug, which is metabolized to its active form, pyrazinoic acid, highlighting the significance of the pyrazine-2-carboxylic acid moiety.[1] Modifications to the pyrazine ring, such as the introduction of alkoxy groups, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, less-documented derivative, 3-Ethoxypyrazine-2-carboxylic acid , providing a comprehensive overview of its core characteristics, a proposed synthetic pathway, and its potential applications for researchers in drug development.
Physicochemical and Structural Characteristics
While specific experimental data for 3-Ethoxypyrazine-2-carboxylic acid is not widely published, its fundamental properties can be precisely determined from its molecular structure. The molecule consists of a central pyrazine ring functionalized with a carboxylic acid at the C2 position and an ethoxy group at the C3 position.
Molecular Identity and Properties
The core quantitative data for 3-Ethoxypyrazine-2-carboxylic acid are summarized below. The molecular formula is derived from its constituent atoms, and the molecular weight is calculated from the isotopic masses.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | Calculated |
| Molecular Weight | 168.15 g/mol | Calculated |
| IUPAC Name | 3-ethoxypyrazine-2-carboxylic acid | IUPAC Nomenclature |
| CAS Number | 1339121-92-4 |
Structural Representation
The two-dimensional structure of the molecule is critical for understanding its chemical reactivity and potential biological interactions.
Caption: 2D structure of 3-Ethoxypyrazine-2-carboxylic acid.
Proposed Synthesis and Mechanistic Rationale
A robust and logical synthetic route to 3-Ethoxypyrazine-2-carboxylic acid can be designed starting from the commercially available 3-hydroxypyrazine-2-carboxylic acid .[2][3] The key transformation is an O-alkylation, specifically an ethylation of the hydroxyl group. The Williamson ether synthesis is the most appropriate and field-proven method for this conversion.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes a self-validating system where the progress of the reaction can be monitored, and the product can be purified using standard laboratory techniques.
Step 1: Deprotonation of the Phenolic Hydroxyl Group
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In a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 3-hydroxypyrazine-2-carboxylic acid (CAS: 20737-42-2) in a suitable polar aprotic solvent, such as Dimethylformamide (DMF).[4]
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Cool the solution to 0 °C in an ice bath.
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Add 1.1 equivalents of a strong base, such as sodium hydride (NaH), portion-wise.
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Causality: The hydroxyl group at the C3 position is weakly acidic. A strong base is required to quantitatively deprotonate it, forming a nucleophilic sodium pyrazinoxyl-carboxylate intermediate. The inert atmosphere is crucial as strong bases like NaH are reactive with atmospheric moisture and oxygen.
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Step 2: O-Ethylation (Nucleophilic Substitution)
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While maintaining the temperature at 0 °C, slowly add 1.2 equivalents of an ethylating agent, such as ethyl iodide (CH₃CH₂I) or diethyl sulfate, to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
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Causality: The generated pyrazinoxyl anion acts as a nucleophile, attacking the electrophilic carbon of the ethylating agent in an Sₙ2 reaction. This forms the desired ether linkage. Using a slight excess of the ethylating agent ensures the reaction goes to completion.
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Step 3: Work-up and Purification
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the starting material is consumed, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Transfer the mixture to a separatory funnel and extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude 3-Ethoxypyrazine-2-carboxylic acid using column chromatography on silica gel.
Synthetic Workflow Diagram
Caption: Proposed synthesis of 3-Ethoxypyrazine-2-carboxylic acid.
Potential Applications in Drug Development and Research
Derivatives of pyrazine-2-carboxylic acid are of significant interest due to their diverse biological activities. While 3-Ethoxypyrazine-2-carboxylic acid itself has not been extensively studied, its structural similarity to other active pyrazines allows for informed hypotheses regarding its potential applications.
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Antimicrobial and Antifungal Agents: Substituted amides of pyrazine-2-carboxylic acids have demonstrated notable antimycobacterial and antifungal activities.[1] The ethoxy group in the target molecule can serve as a lipophilic moiety, potentially enhancing cell membrane permeability and improving biological activity compared to its hydroxylated precursor.
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Enzyme Inhibition: The core scaffold can be used to design inhibitors for various enzymes. For instance, pyrazine derivatives have been investigated as inhibitors of photosynthetic electron transport.[1]
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TGR5 Agonists: Recent research has explored 3-phenoxypyrazine-2-carboxamide derivatives as potent agonists for the Takeda G protein-coupled receptor 5 (TGR5), a target for metabolic diseases.[5] The 3-ethoxy group could be a key structural element in developing new agonists with tailored properties.
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Chemical Building Block: As a heterocyclic carboxylic acid, it serves as a valuable intermediate for creating more complex molecules, such as amides, esters, and other derivatives for screening in drug discovery programs.[6][7]
Conclusion
3-Ethoxypyrazine-2-carboxylic acid represents an intriguing yet underexplored member of the pyrazine carboxylic acid family. With a molecular formula of C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol , this compound is accessible through standard synthetic methodologies like the Williamson ether synthesis from its 3-hydroxy analog. Its structural features suggest a strong potential for applications in medicinal chemistry, particularly in the development of novel antimicrobial agents and modulators of key biological targets. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the therapeutic potential of this promising chemical entity.
References
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J. Kráľová, et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 326-341. Available from: [Link]
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Lab Supplies. 3-hydroxypyrazine-2-carboxylic acid, min 97%, 100 grams. Available from: [Link]
- Google Patents. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.
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Y. Li, et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Medicinal Chemistry, 13(2), 205-212. Available from: [Link]
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PubChem. 3-Hydroxypyrazine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
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A. D. P. Sari, et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. Available from: [Link]
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